REACTION_CXSMILES
|
[NH2:1][C:2]1[C:3]([NH:12][C:13](=O)[CH2:14][CH2:15][CH3:16])=[C:4]([CH:9]=[CH:10][CH:11]=1)[C:5]([O:7][CH3:8])=[O:6]>C(O)(=O)C>[CH2:14]([C:13]1[NH:1][C:2]2[CH:11]=[CH:10][CH:9]=[C:4]([C:5]([O:7][CH3:8])=[O:6])[C:3]=2[N:12]=1)[CH2:15][CH3:16]
|
Name
|
|
Quantity
|
1.46 g
|
Type
|
reactant
|
Smiles
|
NC=1C(=C(C(=O)OC)C=CC1)NC(CCC)=O
|
Name
|
|
Quantity
|
9 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
80 °C
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred at 80° C. for 1.5 hr
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
The mixture was concentrated under reduced pressure, saturated aqueous sodium hydrogen carbonate solution (300 mL)
|
Type
|
ADDITION
|
Details
|
was added
|
Type
|
EXTRACTION
|
Details
|
the mixture was extracted with ethyl acetate
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic layer was dried over anhydrous magnesium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The residue was purified by silica gel column chromatography (hexane/ethyl acetate=80/20 to 50/50)
|
Reaction Time |
1.5 h |
Name
|
|
Type
|
product
|
Smiles
|
C(CC)C1=NC2=C(N1)C=CC=C2C(=O)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.18 g | |
YIELD: PERCENTYIELD | 87% | |
YIELD: CALCULATEDPERCENTYIELD | 87.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |